2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
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Description
2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Activities
The compound's analogs have been investigated for their potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their significance in cancer research. These enzymes are critical for DNA synthesis and cell proliferation, making them targets for antitumor agents. The synthesis involves a series of classical and nonclassical analogues, demonstrating potent dual inhibitory activities and suggesting potential applications in developing antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity
Another area of application is the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds have shown potent anticancer activity comparable to doxorubicin on various human cancer cell lines, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Structural Analysis
The crystal structures of related acetamide derivatives have been determined, providing insights into their molecular conformations and potential for interaction with biological targets. This structural information is crucial for understanding the mode of action of these compounds and for guiding the design of new therapeutic agents (Subasri et al., 2017).
Glutaminase Inhibitors
Compounds with similar structural motifs have been explored as glutaminase inhibitors, presenting a novel approach to cancer treatment by targeting glutamine metabolism in cancer cells. This research contributes to the development of more effective and selective cancer therapies (Shukla et al., 2012).
Antimicrobial Agents
Additionally, derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antimicrobial activity, showing potential as antimicrobial agents. This application is particularly relevant in the context of increasing resistance to existing antibiotics, underscoring the need for new antimicrobial compounds (Hossan et al., 2012).
properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-12-7-5-6-8-13(12)19-15(22)11-25-18-20-14-9-10-24-16(14)17(23)21(18)4-2/h5-10H,3-4,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQVLTUIYOYXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.